molecular formula C12H17NS B13302016 N-cyclopentyl-3-(methylsulfanyl)aniline

N-cyclopentyl-3-(methylsulfanyl)aniline

Cat. No.: B13302016
M. Wt: 207.34 g/mol
InChI Key: BWLZMDFCUOBKOX-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline typically involves the following steps:

    N-alkylation: Cyclopentylamine is reacted with 3-(methylsulfanyl)aniline under basic conditions to form the desired product. A common base used in this reaction is sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale N-alkylation: Using automated reactors to mix cyclopentylamine and 3-(methylsulfanyl)aniline with a suitable base.

    Continuous purification: Employing continuous flow systems for purification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, hydrochloric acid (HCl)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

N-cyclopentyl-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their function and structure.

Medicine

This compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-(methylsulfanyl)aniline exerts its effects depends on its interaction with molecular targets. These targets may include:

    Receptors: Binding to specific receptors on cell surfaces, modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3-(methylthio)aniline: Similar structure but with a different substituent on the benzene ring.

    N-cyclopentyl-4-(methylsulfanyl)aniline: Positional isomer with the methylsulfanyl group at the para position.

    N-cyclopentyl-3-(ethylsulfanyl)aniline: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

N-cyclopentyl-3-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a cyclopentyl group and a methylsulfanyl group on the aniline ring makes it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-cyclopentyl-3-methylsulfanylaniline

InChI

InChI=1S/C12H17NS/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3

InChI Key

BWLZMDFCUOBKOX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCCC2

Origin of Product

United States

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